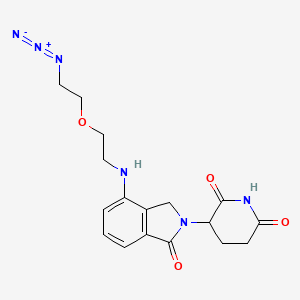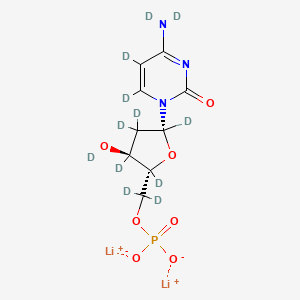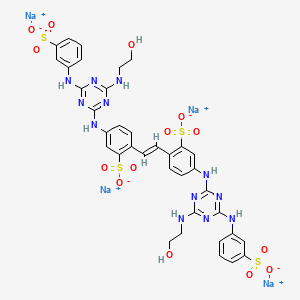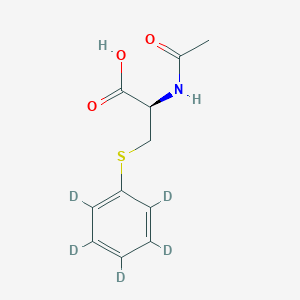
SARS-CoV-2-IN-69
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-69 is a novel compound identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has garnered significant attention due to its promising antiviral properties, particularly in the context of the ongoing COVID-19 pandemic. This compound is designed to target specific viral proteins, thereby inhibiting the replication and spread of the virus within the host.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-69 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations such as condensation, cyclization, and functional group modifications. These reactions are often carried out under specific temperature, pressure, and pH conditions to ensure optimal yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the compound. This involves the use of large-scale reactors, automated control systems, and stringent quality control measures. The industrial process may also include additional purification steps, such as crystallization and chromatography, to achieve the desired level of purity.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-69 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially enhancing its antiviral properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new analogs with varying efficacy.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically conducted under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often evaluated for their antiviral activity to identify the most potent inhibitors of SARS-CoV-2.
科学的研究の応用
SARS-CoV-2-IN-69 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the mechanisms of antiviral agents and developing new synthetic methodologies.
Biology: Researchers utilize this compound to investigate the biological pathways involved in viral replication and host cell interactions.
Medicine: The compound is being explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: this compound serves as a lead compound for the development of new antiviral drugs and diagnostic tools.
作用機序
SARS-CoV-2-IN-69 exerts its antiviral effects by targeting specific viral proteins, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). By binding to these proteins, the compound inhibits their enzymatic activity, thereby preventing the replication and spread of the virus within the host. The molecular targets and pathways involved in the mechanism of action of this compound are critical for its efficacy as an antiviral agent.
類似化合物との比較
SARS-CoV-2-IN-69 is unique in its ability to target multiple viral proteins simultaneously, which enhances its antiviral potency. Similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral agent that inhibits viral RNA polymerase.
Nirmatrelvir: A protease inhibitor that targets the main protease of SARS-CoV-2.
Compared to these compounds, this compound offers a broader spectrum of activity and potentially higher efficacy due to its multi-target approach.
特性
分子式 |
C15H11NO3S |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
methyl 2-(3-oxo-1,2-benzothiazol-2-yl)benzoate |
InChI |
InChI=1S/C15H11NO3S/c1-19-15(18)10-6-2-4-8-12(10)16-14(17)11-7-3-5-9-13(11)20-16/h2-9H,1H3 |
InChIキー |
WVJUCAJCGQVMCE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


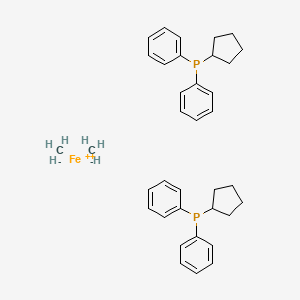
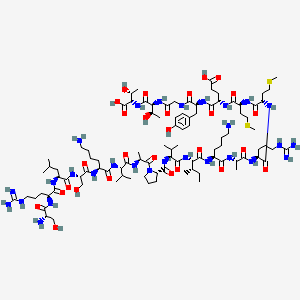
![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
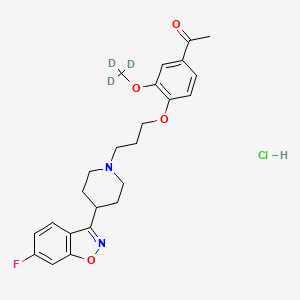
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)

